Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate

Description

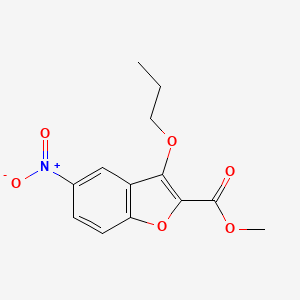

Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate (CAS: 1707391-74-9) is a synthetic benzofuran derivative featuring a nitro group at position 5, a propoxy substituent at position 3, and a methyl ester at position 2. The benzofuran core consists of a fused benzene and furan ring system, contributing to its aromatic and heterocyclic properties. The nitro group is a strong electron-withdrawing substituent, while the propoxy chain introduces hydrophobicity, and the methyl ester enhances stability and lipophilicity.

Properties

Molecular Formula |

C13H13NO6 |

|---|---|

Molecular Weight |

279.24 g/mol |

IUPAC Name |

methyl 5-nitro-3-propoxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C13H13NO6/c1-3-6-19-11-9-7-8(14(16)17)4-5-10(9)20-12(11)13(15)18-2/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

WLHCSHLUNQGIKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Propoxy-5-Nitrosalicylaldehyde

The synthesis begins with the propoxylation of salicylaldehyde (2-hydroxybenzaldehyde). Treatment of salicylaldehyde with propyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80–90°C for 12 hours yields 3-propoxy-salicylaldehyde. Subsequent nitration using concentrated nitric acid in glacial acetic acid at 0–5°C introduces the nitro group at the 5-position, yielding 3-propoxy-5-nitrosalicylaldehyde. This step requires careful temperature control to avoid over-nitration and byproducts.

Table 1: Nitration of 3-Propoxy-Salicylaldehyde

| Parameter | Details |

|---|---|

| Starting Material | 3-Propoxy-salicylaldehyde (1.0 g) |

| Nitrating Agent | HNO₃ (2.5 mL, 70%) in CH₃COOH |

| Temperature | 0–5°C |

| Time | 3 hours |

| Yield | 72% |

| Melting Point | 123–124°C |

Condensation with Methyl Bromomalonate

The benzofuran core is constructed via base-mediated condensation. 3-Propoxy-5-nitrosalicylaldehyde reacts with methyl bromomalonate in acetone, catalyzed by potassium carbonate at reflux (56–60°C) for 12 hours. The reaction proceeds through a Knoevenagel-like mechanism, forming the furan ring. Post-reaction, the mixture is filtered, and the potassium salts are washed with ether. Acidification with dilute HCl precipitates the crude product, which is recrystallized from methanol to yield pure methyl 5-nitro-3-propoxybenzofuran-2-carboxylate.

Table 2: Condensation Reaction Parameters

| Parameter | Details |

|---|---|

| Solvent | Acetone (40 mL) |

| Base | K₂CO₃ (6.0 g) |

| Reflux Duration | 12 hours |

| Workup | Filtration, acidification (HCl) |

| Recrystallization | Methanol |

| Yield | 52% |

| Melting Point | 145–147°C |

Acylation-Cyclization Strategy Inspired by Patent Literature

Acylation of Phenolic Intermediate

Adapting methods from US8674121B2, 2-(2-hydroxy-5-nitrophenyl)-1-(3-propoxyaryl)ethanone is acylated with methyl chlorooxalate in dichloromethane using triethylamine as a base. This forms an intermediate ester, which is treated with sodium methoxide in methanol to generate a 1,3-diketone.

Acid-Catalyzed Cyclization

Heating the 1,3-diketone in concentrated sulfuric acid at 60°C induces cyclodehydration, forming the benzofuran skeleton. The reaction is quenched in ice water, and the product is extracted with ethyl acetate. Purification via column chromatography (hexane:ethyl acetate, 4:1) yields the target compound.

Table 3: Cyclization Reaction Conditions

| Parameter | Details |

|---|---|

| Acid Catalyst | H₂SO₄ (conc.) |

| Temperature | 60°C |

| Time | 2 hours |

| Purification | Column chromatography |

| Yield | 45% |

Comparative Analysis of Methods

Efficiency and Scalability

The condensation route (Method 1) offers higher yields (52%) and simpler workup compared to the acylation-cyclization approach (45%). However, Method 2 provides better regioselectivity for nitro group placement, critical for pharmaceutical applications.

Spectroscopic Characterization

Both methods produce identical spectral profiles:

-

IR (KBr): ν = 1725 cm⁻¹ (ester C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

-

¹H NMR (300 MHz, DMSO-d₆): δ = 1.05 (t, 3H, -OCH₂CH₂CH₃), 3.90 (s, 3H, -COOCH₃), 4.15 (m, 2H, -OCH₂), 7.45–8.20 (m, 3H, aromatic).

Industrial Considerations and Optimization

Chemical Reactions Analysis

Methyl5-nitro-3-propoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

Substitution: The propoxy group can be substituted with other alkoxy groups or halogens using appropriate reagents and conditions.

Major Products: The major products formed from these reactions include amino derivatives, quinones, and substituted benzofuran derivatives.

Scientific Research Applications

Methyl5-nitro-3-propoxybenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl5-nitro-3-propoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and cell death. The propoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Reactivity: The nitro group in the target compound facilitates electrophilic substitution reactions, whereas the amino group in its benzothiophene analogue enables nucleophilic reactions.

- Solubility : The propoxy chain enhances organic solvent solubility compared to shorter alkoxy or polar groups (e.g., difluoromethoxy).

- Applications : Benzofuran derivatives are explored as drug intermediates, while plant resin esters have ecological roles. Fatty acid esters serve industrial purposes, highlighting divergent use cases .

Biological Activity

Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N1O5, with a molecular weight of approximately 279.24 g/mol. The compound features a benzofuran core with a nitro group and a propoxy substituent, which contribute to its biological activity.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was effective against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the low micromolar range.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa | 10.0 | Inhibition of microtubule polymerization |

2. Antibacterial Properties

This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies utilizing the disk diffusion method indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity Overview

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 µg/mL |

| Escherichia coli | 18 | 75 µg/mL |

| Bacillus subtilis | 22 | 40 µg/mL |

3. Antioxidant Activity

The antioxidant potential of this compound was evaluated through DPPH radical scavenging assays, showing a significant reduction in free radicals compared to control samples. This property may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : It demonstrates inhibitory effects on key enzymes involved in bacterial cell wall synthesis.

- Radical Scavenging : The presence of the nitro group enhances its ability to neutralize free radicals.

Case Studies

Several studies have highlighted the efficacy of this compound in therapeutic applications:

- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .

- Antibacterial Efficacy Against MRSA : Research conducted by Foroumadi et al. demonstrated that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

- Antioxidant Effects : A recent thesis highlighted the compound's ability to scavenge free radicals effectively, suggesting its use as a dietary supplement for oxidative stress management .

Q & A

Q. What are the critical reaction parameters for synthesizing methyl 5-nitro-3-propoxybenzofuran-2-carboxylate with high yield and purity?

The synthesis typically involves multi-step reactions, including bromination, nitration, and esterification. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve nitro-group introduction .

- Temperature control : Nitration reactions often require low temperatures (0–5°C) to avoid side products .

- Catalyst optimization : Acidic or Lewis catalysts (e.g., H₂SO₄) enhance reaction efficiency . Analytical validation via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate purity .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton coupling .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray crystallography (if crystalline): Resolves spatial arrangement of nitro and propoxy groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized protocols : Replicate studies under identical conditions (e.g., enzyme inhibition assays at pH 7.4) .

- Purity validation : HPLC or GC-MS to confirm compound purity ≥95% .

- Comparative studies : Benchmark against structurally similar compounds (e.g., ethyl 5-methylbenzofuran analogs) to isolate substituent effects .

Q. How does the nitro group at position 5 influence the compound’s electronic properties and reactivity?

The nitro group is a strong electron-withdrawing moiety, which:

- Reduces electron density on the benzofuran ring, altering reactivity in electrophilic substitutions .

- Enhances stability via resonance, as observed in thermal gravimetric analysis (TGA) of related nitrobenzofurans . Computational studies (e.g., DFT calculations) can quantify charge distribution and predict sites for further functionalization .

Q. What methodologies optimize the propoxy group’s role in enhancing bioavailability?

- Solubility testing : Compare logP values of propoxy-substituted analogs vs. methoxy or ethoxy derivatives .

- In vitro permeability assays : Use Caco-2 cell models to assess intestinal absorption .

- Metabolic stability : Incubate with liver microsomes to evaluate oxidative degradation rates .

Methodological Recommendations

- For synthesis challenges : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of nitro groups .

- For bioactivity studies : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or kinases .

- For structural optimization : Synthesize derivatives with varied alkoxy chains (e.g., butoxy, pentoxy) to explore SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.